molecular formula C5H12ClNO3 B112494 (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride CAS No. 336182-14-0

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

Cat. No. B112494
M. Wt: 169.61 g/mol
InChI Key: XFOXVGBKIZQZCB-VKKIDBQXSA-N
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Description

“(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” is a chemical compound with the molecular formula C5H12ClNO3 . It is a derivative of pentanoic acid, with an amino group at the 3rd carbon and a hydroxyl group at the 4th carbon .


Molecular Structure Analysis

The molecular structure of “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” includes a five-carbon chain (pentanoic acid), with an amino group (-NH2) attached to the 3rd carbon and a hydroxyl group (-OH) attached to the 4th carbon . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” has a molecular weight of 133.146 . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.8±32.0 °C at 760 mmHg, and a flash point of 169.0±25.1 °C . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Analysis : Chalkley and Bloxham (1976) investigated the synthesis of 4-hydroxypentanoic acid alanine thioether, corresponding to the modified amino acid obtained by reacting 5-chloro-4-oxo[3,5-3H]pentanoic acid with rabbit muscle pyruvate kinase. This research contributes to the understanding of chemical properties and synthesis methods of similar compounds (Chalkley & Bloxham, 1976).

  • Enzymatic Resolution and Derivative Synthesis : Kamal, Khanna, and Krishnaji (2007) studied the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB, which is (3R)-4-amino-3-hydroxybutanoic acid (Kamal et al., 2007).

Modification and Conversion

  • Modification in Enzyme Studies : Research by Cheung and Shoolingin‐Jordan (1997) involved synthesizing 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to other compounds. This showcases its potential as a precursor for different chemical transformations (Cheung & Shoolingin‐Jordan, 1997).

Applications in Medical Research

  • Inhibitor Studies : Silverman and Nanavati (1990) synthesized and studied compounds structurally similar to (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride as selective inhibitors of gamma-aminobutyric acid aminotransferase. Such studies are vital for understanding the potential medical applications of these compounds (Silverman & Nanavati, 1990).

Stereochemical Studies

  • Stereoselective Synthesis : The stereoselective synthesis of similar amino acids has been a focus of studies, as seen in the work of Ishibuchi et al. (1992). Understanding the stereochemistry of these compounds is crucial for their application in various fields (Ishibuchi et al., 1992).

properties

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXVGBKIZQZCB-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583351
Record name 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

CAS RN

336182-14-0
Record name D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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